![molecular formula C24H23N3O3S B2439522 N-ethyl-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methylphenyl)acetamide CAS No. 1207000-36-9](/img/structure/B2439522.png)
N-ethyl-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methylphenyl)acetamide
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Description
N-ethyl-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C24H23N3O3S and its molecular weight is 433.53. The purity is usually 95%.
BenchChem offers high-quality N-ethyl-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-ethyl-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Research has focused on the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings, employing 2-chloro-6-ethoxy-4-acetylpyridine as a starting material. These compounds, including our subject chemical, have shown significant antimicrobial properties against various bacterial and fungal strains, suggesting their potential as antimicrobial agents (Hossan et al., 2012).
Anticancer Potential
Another avenue of research has been the exploration of the compound's anticancer activities. For instance, its structural analogs have been synthesized and tested against several cancer cell lines, demonstrating promising anticancer activity. These studies suggest the compound's potential utility in developing new cancer therapies (Al-Sanea et al., 2020).
In Vitro Cytotoxic Activity
The compound and its derivatives have also been evaluated for in vitro cytotoxic activities, showing varied levels of growth inhibition against cancer cell lines. This research underscores the compound's potential in cancer treatment, warranting further investigation into its mechanism of action and therapeutic efficacy (Pei Huang et al., 2020).
Synthesis and Biological Activities of Analogues
Additionally, studies have synthesized and evaluated the biological activities of 5-deaza analogues of aminopterin and folic acid, indicating significant anticancer activity in vitro and in vivo. These findings suggest the compound's relevance in the synthesis of analogues with potential pharmacological applications (Su et al., 1986).
Anti-Inflammatory and Analgesic Activities
Research into pyrimidine derivatives, including those structurally related to our compound of interest, has revealed notable anti-inflammatory and analgesic activities. These studies contribute to understanding the compound's potential therapeutic benefits beyond its antimicrobial and anticancer properties (Sondhi et al., 2009).
properties
IUPAC Name |
N-ethyl-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S/c1-4-27(18-7-5-6-16(2)12-18)21(28)13-26-15-25-22-20(14-31-23(22)24(26)29)17-8-10-19(30-3)11-9-17/h5-12,14-15H,4,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVHNYABTXRYHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methylphenyl)acetamide |
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